molecular formula C17H19N5 B1192852 IRAK inhibitor 1 CAS No. 1042224-63-4

IRAK inhibitor 1

Numéro de catalogue B1192852
Numéro CAS: 1042224-63-4
Poids moléculaire: 293.374
Clé InChI: HUYUPQNBDBTPQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Recent advancements in the discovery and synthesis of IRAK inhibitors have been highlighted, including the development of potent and selective small molecule inhibitors. For example, the discovery and structure-enabled synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 inhibitors were reported, showcasing the identification of aminopyrimidine hits that were modified via structure-enabled design to generate potent and kinase selective chemotypes (Seganish et al., 2015).

Molecular Structure Analysis

The molecular structures of IRAK4 in complex with inhibitors have been elucidated, revealing unique features that contribute to their inhibitory activity. The crystal structures of phosphorylated human IRAK-4 kinase domain in complex with potent inhibitors show a unique tyrosine gatekeeper residue that interacts with the conserved glutamate from helix alphaC. This interaction maintains the active orientation of the kinase and abolishes the usual pre-existing hydrophobic back pocket of the ATP-binding site, providing insights into IRAK-4 function and the design of selective inhibitors (Wang et al., 2006).

Chemical Reactions and Properties

IRAK inhibitors have been developed through various chemical reactions that enhance their potency, selectivity, and pharmacokinetic properties. For instance, the optimization of permeability in a series of pyrrolotriazine inhibitors of IRAK4 involved scaffold hopping strategies and rational structure-based design, leading to orally efficacious IRAK4 inhibitors with improved permeability and reduced efflux (Degorce et al., 2018).

Physical Properties Analysis

The physical properties of IRAK inhibitors, such as solubility, permeability, and oral bioavailability, are critical for their development as therapeutic agents. The identification of IRAK4 inhibitors with excellent potency, kinase selectivity, and pharmacokinetic properties suitable for oral dosing has been achieved through careful optimization of these physical properties. For example, the development of pyrazole C-3 piperidines resulted in potent enzyme inhibitors with good cellular activity and favorable pharmacokinetic profiles (McElroy et al., 2015).

Chemical Properties Analysis

The chemical properties of IRAK inhibitors, including their reactivity, stability, and selectivity, are essential for their effectiveness and safety as drugs. The discovery of covalent IRAK1 inhibitors, such as JH-X-119-01, which irreversibly labels IRAK1 and exhibits cytotoxic activity in various cancer cell lines, highlights the importance of chemical modifications in achieving selective and potent inhibition of IRAK1 (Hatcher et al., 2020).

Applications De Recherche Scientifique

Application in Myeloid Neoplasms

  • Scientific Field : Hematology
  • Methods of Application : The study involved the inhibition or deletion of IRAK4 in a panel of MDS/AML cell lines and patient samples . The expression of IRAK paralogs was examined in IRAK4 knockout MDS/AML cells .
  • Results or Outcomes : Inhibition or deletion of IRAK4 resulted in incomplete suppression of Leukemic Stem and Progenitor Cells (LSPCs) and a corresponding activation of innate immune pathways . Overexpression and activation of the IRAK4 paralog, IRAK1, were observed in IRAK4 knockout MDS/AML cells .

Application in NF-κB Signaling

  • Scientific Field : Molecular Pharmacology
  • Summary of the Application : IRAK1 and IRAK4 lie downstream of multiple receptors that stimulate the canonical NF-κB signaling pathway . Overactivity of the NF-κB signaling pathway has been implicated in both MDS and AML .
  • Methods of Application : The study used a pharmacological approach where a series of IRAK inhibitors of varying relative potency at IRAK1:IRAK4 were examined for both inhibition of NF-κB activation in AML cells and inhibition of leukemic progenitor cell function in vitro .
  • Results or Outcomes : The study found that potency and efficacy for antagonism at NF-κB requires effective inhibition of both IRAK1 and IRAK4 . The relative potency of NF-κB inhibition correlates with suppression of leukemic progenitor cell function in vitro .

Application in Melanoma

  • Scientific Field : Oncology
  • Summary of the Application : IRAK inhibitors have been used in combination with vinblastine to treat melanoma .
  • Methods of Application : Mice were treated with IRAK-1,-4 inhibitors plus vinblastine .
  • Results or Outcomes : Mice receiving IRAK-1,-4 inhibitors plus vinblastine showed a marked reduction in tumor growth and improved survival compared with mice receiving vehicle (DMSO) plus vinblastine or mice receiving IRAK-1,-4 inhibitor .

Application in IRAK4 Inhibitor Resistance

  • Scientific Field : Hematology
  • Summary of the Application : IRAK1 contributes to IRAK4 inhibitor resistance via non-canonical signaling mechanisms in MDS/AML . The study explored mechanisms of resistance to IRAK4-selective inhibitors in MDS/AML .
  • Methods of Application : The study involved the inhibition or deletion of IRAK1 in MDS/AML cells and found that concomitant suppression of IRAK1 led to a significant reduction of Leukemic Stem and Progenitor Cell (LSPC) function in IRAK4-KO MDS/AML cells .
  • Results or Outcomes : IRAK1 mitigates the efficacy of IRAK4-inhibitors in MDS/AML . The dual IRAK1/4 inhibitor was significantly more effective at inducing cell death and differentiation, and attenuating LSPC function as compared to the IRAK4 inhibitor .

Application in Inflammatory Diseases

  • Scientific Field : Immunology
  • Summary of the Application : IRAK1 inhibitors have been used in the treatment of inflammatory diseases . Dysregulation of IRAK pathways is known to be involved in numerous pathophysiologies .
  • Methods of Application : The study used IRAK1/4 inhibitor 1 and a more IRAK4-specific inhibitor .
  • Results or Outcomes : IRAK inhibition stabilized the MLL protein, allowing it to displace the MLL chimera from some of its target genes . IRAK1/4 inhibition thereby impeded proliferation in MLL cell lines, delayed progression, and improved survival .

Application in Hepatoma and Head and Neck Squamous Cell Carcinoma (HNSCC)

  • Scientific Field : Oncology
  • Summary of the Application : IRAK1/4 inhibitor I has been used to inhibit IRAK1 in hepatoma cell lines and HNSCC cell lines .
  • Methods of Application : The study involved the use of IRAK-1/4 inhibitor I in various studies .
  • Results or Outcomes : The specific results or outcomes of this application are not detailed in the available information .

Application in IRAK4 Inhibitor Resistance

  • Scientific Field : Hematology
  • Summary of the Application : IRAK1 contributes to IRAK4 inhibitor resistance via non-canonical signaling mechanisms in MDS/AML . The study explored mechanisms of resistance to IRAK4-selective inhibitors in MDS/AML .
  • Methods of Application : The study involved the inhibition or deletion of IRAK1 in MDS/AML cells and found that concomitant suppression of IRAK1 led to a significant reduction of Leukemic Stem and Progenitor Cell (LSPC) function in IRAK4-KO MDS/AML cells .
  • Results or Outcomes : IRAK1 mitigates the efficacy of IRAK4-inhibitors in MDS/AML . The dual IRAK1/4 inhibitor was significantly more effective at inducing cell death and differentiation, and attenuating LSPC function as compared to the IRAK4 inhibitor .

Application in Inflammatory Diseases

  • Scientific Field : Immunology
  • Summary of the Application : IRAK1 inhibitors have been used in the treatment of inflammatory diseases . Dysregulation of IRAK pathways is known to be involved in numerous pathophysiologies .
  • Methods of Application : The study used IRAK1/4 inhibitor 1 and a more IRAK4-specific inhibitor .
  • Results or Outcomes : IRAK inhibition stabilized the MLL protein, allowing it to displace the MLL chimera from some of its target genes . IRAK1/4 inhibition thereby impeded proliferation in MLL cell lines, delayed progression, and improved survival .

Application in Hepatoma and Head and Neck Squamous Cell Carcinoma (HNSCC)

  • Scientific Field : Oncology
  • Summary of the Application : IRAK1/4 inhibitor I has been used to inhibit IRAK1 in hepatoma cell lines and HNSCC cell lines .
  • Methods of Application : The study involved the use of IRAK-1/4 inhibitor I in various studies .
  • Results or Outcomes : The specific results or outcomes of this application are not detailed in the available information .

Safety And Hazards

IRAK inhibitor 1 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

There is increasing interest in the role of the IRAK kinases as targets in the treatment of MDS and AML . The future trend is to design different effective and selective IRAK1 and/or IRAK4 inhibitors with minimal unwanted side effects .

Propriétés

IUPAC Name

6-imidazo[1,2-a]pyridin-3-yl-N-piperidin-4-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-2-11-22-15(12-19-17(22)6-1)14-4-3-5-16(21-14)20-13-7-9-18-10-8-13/h1-6,11-13,18H,7-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYUPQNBDBTPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC(=N2)C3=CN=C4N3C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659159
Record name 6-(Imidazo[1,2-a]pyridin-3-yl)-N-(piperidin-4-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

IRAK inhibitor 1

CAS RN

1042224-63-4
Record name 6-(Imidazo[1,2-a]pyridin-3-yl)-N-(piperidin-4-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
7
Citations
J Seltzer, R Moorad, JM Schifano, JT Landis… - Journal of …, 2020 - Am Soc Microbiol
… Amgen compound “IRAK inhibitor-1-4… IRAK inhibitor-1-4 was the least effective at killing BCBL-1 cells. Despite having a high 50% effective concentration (EC 50 ) value, IRAK inhibitor-1-…
Number of citations: 9 journals.asm.org
S Rahemi, SN Nematollahi-Mahani… - … Journal of Molecular …, 2019 - ncbi.nlm.nih.gov
Breast cancer is the most common type of cancer among women. Chemotherapy is one of the main methods of breast cancer treatment, but this method is increasingly affected due to …
Number of citations: 4 www.ncbi.nlm.nih.gov
S Rahemi, B Danesh, SN Nematollahi-Mahani… - 2022 - biointerfaceresearch.com
Breast cancer is the most prevalent malignancy among females. Drug resistance is one of the major problems in successfully treating cancer with chemotherapy. P-gp is the key factor in …
Number of citations: 0 biointerfaceresearch.com
JD Seltzer - 2020 - search.proquest.com
… compound "IRAK inhibitor-1-4" had … “IRAK inhibitor 1-4” was the least effective at killing BCBL-1 cells (Figure II. 10A). Despite having a high EC50 value of over 200 μM “IRAK Inhibitor 1-…
Number of citations: 2 search.proquest.com
K Upadhyay, JE Park, TW Yoon, P Halder… - The Journal of …, 2017 - journals.aai.org
… inhibited in THP1 cells by IRAK inhibitor 1. Our results indicate … Of note, IRAK inhibitor 1 did not suppress activation of PKD … These results show that IRAK inhibitor 1 is specific and not …
Number of citations: 24 journals.aai.org
T Saitoh, J Komano, Y Saitoh, T Misawa, M Takahama… - Cell host & …, 2012 - cell.com
Neutrophils contribute to pathogen clearance by producing neutrophil extracellular traps (NETs), which are genomic DNA-based net-like structures that capture bacteria and fungi. …
Number of citations: 726 www.cell.com
FV Marinho, JS Fahel, CA Scanga… - The Journal of …, 2016 - journals.aai.org
The Toll-like and IL-1 family receptors play critical roles in innate and adaptive immunity against intracellular pathogens. Although previous data demonstrated the importance of TLRs …
Number of citations: 8 journals.aai.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.